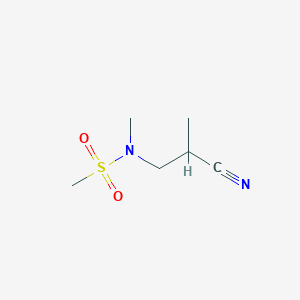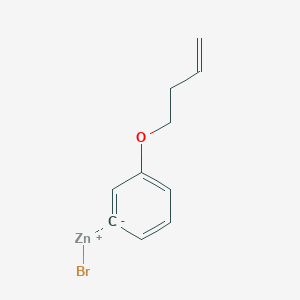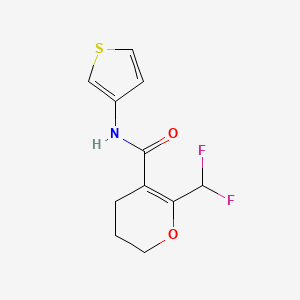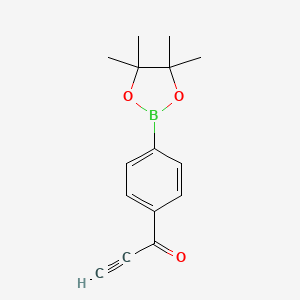![molecular formula C11H14BrFOZn B14891394 4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the sec-butoxy group and the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROBENZYL BROMIDE with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions often include mild heating to facilitate the formation of the organozinc compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used to maintain consistent reaction conditions. The product is then purified through techniques such as distillation or crystallization to achieve the desired concentration of 0.25 M in THF.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, for example, the product is typically a biaryl compound.
Applications De Recherche Scientifique
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The sec-butoxy group and fluorine atom on the phenyl ring influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: This compound is similar in structure but contains a magnesium atom instead of zinc.
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLMAGNESIUM BROMIDE: Another similar compound with magnesium instead of zinc.
Uniqueness
4-[(SEC-BUTYLOXY)METHYL]-3-FLUOROPHENYLZINC BROMIDE is unique due to its zinc atom, which provides different reactivity and selectivity compared to its magnesium counterparts. The presence of the sec-butoxy group and fluorine atom further enhances its utility in specific chemical transformations.
Propriétés
Formule moléculaire |
C11H14BrFOZn |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(butan-2-yloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;;/h4,6-7,9H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
DYNBUXFOEJBCFW-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OCC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)
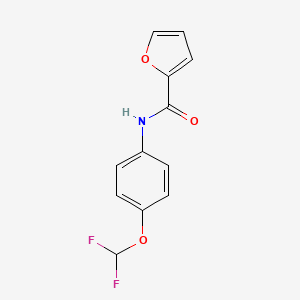
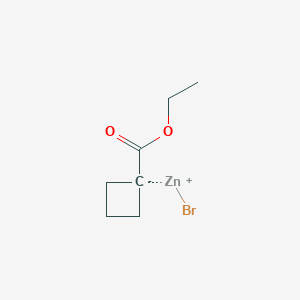
![Methyl (1R,4aS,7aS)-7-(chloromethyl)-1-methoxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14891328.png)


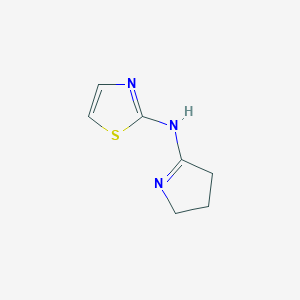
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)
